molecular formula C7H9ClN2O B1678035 Pralidoxime chloride CAS No. 51-15-0

Pralidoxime chloride

Cat. No. B1678035
CAS RN: 51-15-0
M. Wt: 172.61 g/mol
InChI Key: HIGSLXSBYYMVKI-NAFXZHHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pralidoxime chloride, also known as 2-PAM, is a medication used in the management and treatment of organophosphate poisoning . It belongs to the oxime class of drugs . It is a pyridinium salt and an organic chloride salt .


Synthesis Analysis

Pralidoxime chloride is a highly hydrophilic antidote, which cannot be effectively separated by reverse-phase high-performance liquid chromatography (RP-HPLC), unless the mobile-phase composition is varied .


Molecular Structure Analysis

The molecular formula of Pralidoxime chloride is C7H9ClN2O . The molecular weight is 172.61 g/mol .


Chemical Reactions Analysis

Pralidoxime binds to the other half (the unblocked, anionic site) of the active site and then displaces the phosphate from the serine residue. The conjoined poison/antidote then unbinds from the site, and thus regenerates the fully functional enzyme .


Physical And Chemical Properties Analysis

Pralidoxime chloride is a white solid . The melting point of pralidoxime was found to be 212-223°C .

Scientific Research Applications

Chemical and Physical Properties

Pralidoxime chloride, also known as 2-PAM chloride, has been identified as a standard type by the Medical Services, Department of Defense, for use in the therapy of nerve agent casualties. Research has provided detailed chemical and physical data, including ultraviolet and infrared absorption spectra, identification tests, and acute toxicity data of highly purified pralidoxime chloride. Analytical procedures for the quantitative determination of the oxime in blood plasma, feces, and urine are also outlined, contributing significantly to understanding its interactions and behavior in biological systems (May, Zvirblis, & Kondritzer, 1965).

Pharmacokinetics and Drug Elimination

Research has delved into the pharmacokinetics of pralidoxime chloride, particularly its rapid elimination by the kidney. Studies have shown that factors like heat and exercise stress can significantly decrease the renal excretion of pralidoxime, suggesting the influence of physiological conditions on its pharmacokinetics (Swartz & Sidell, 1973). Additionally, the renal tubular secretion mechanism of pralidoxime has been explored, indicating that it behaves as an organic base and is subject to active reabsorption processes (Swartz & Sidell, 1974).

Drug Interaction and Stability

Investigations into the stability and interaction of pralidoxime chloride with various pharmaceutical excipients are crucial for its formulation in antidote preparations. Thermoanalytical techniques have been used to establish the compatibility of pralidoxime chloride with commonly used excipients, enhancing the effectiveness of antidotes against chemical warfare agents (Gutch et al., 2013).

Therapeutic Applications

While primarily known for its use in treating organophosphate poisoning, pralidoxime chloride's ability to penetrate red cell membranes and its therapeutic dosing have been subjects of significant research. Studies have revealed its unique ability to penetrate red cells and its independence from active transport inhibitors, which is vital for understanding its therapeutic applications (Ellin, Groff, & Sidell, 1974).

Potential for Prophylactic Use

Research has also explored the feasibility of using pralidoxime chloride prophylactically, especially in environments where exposure to organophosphorus compounds is a risk. Oral administration studies have shown promise in this area, highlighting the potential for pralidoxime chloride in preventive medicine (Quinby, 1968).

Safety And Hazards

Pralidoxime chloride is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .

properties

IUPAC Name

(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGSLXSBYYMVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=NO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=N/O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6735-59-7 (Parent)
Record name Pralidoxime chloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1023495
Record name Pralidoxime chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533058
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Pralidoxime chloride

CAS RN

51-15-0, 14018-50-9
Record name Pralidoxime chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pralidoxime chloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pralidoxime chloride [USAN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014018509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRALIDOXIME CHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PRALIDOXIME CHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164614
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pralidoxime chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyiminomethyl-1-methylpyridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRALIDOXIME CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38X7XS076H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pralidoxime chloride
Reactant of Route 2
Reactant of Route 2
Pralidoxime chloride
Reactant of Route 3
Reactant of Route 3
Pralidoxime chloride
Reactant of Route 4
Pralidoxime chloride
Reactant of Route 5
Pralidoxime chloride
Reactant of Route 6
Pralidoxime chloride

Citations

For This Compound
2,430
Citations
DF Thompson, GD Thompson… - Drug intelligence & …, 1987 - journals.sagepub.com
… Pralidoxime chloride is a useful agent in the treatment of … , recommends dosing pralidoxime chloride as an intermittent iv … We conclude that continuous iv infusion of pralidoxime chloride …
Number of citations: 71 journals.sagepub.com
UV Bariakar, UN Patel - Analytical Profiles of Drug Substances, 1988 - Elsevier
Publisher Summary This chapter discusses the pralidoxide chloride. Pralidoxime chloride, a quaternary ammonium oxime is known to be a potent reactivator of cholinesterase which …
Number of citations: 5 www.sciencedirect.com
JR May, P Zvirblis, AA Kondritzer - Journal of Pharmaceutical …, 1965 - Wiley Online Library
… Pralidoxime Chloride in Biological Material is a description of the methods we used for determining pralidoxime chloride in biological materials. This is included because the authors …
Number of citations: 17 onlinelibrary.wiley.com
MD Green, BG Talbot, CR Clark - Life sciences, 1986 - Elsevier
The pharmacokinetics of pralidoxime chloride (2-PAM) was studied in rats. Different groups of rats were given an intramuscular injection of 2-PAM at one of three doses (20, 40, or 80 mg…
Number of citations: 24 www.sciencedirect.com
KE Friedl, CJ Hannan Jr, PW Schadler… - Journal of pharmaceutical …, 1989 - Elsevier
Compared with manual intramuscular injection, automatic injector delivery substantially enhances drug absorption rate. We examined the effect of two types of automatic injector …
Number of citations: 27 www.sciencedirect.com
Q Zheng, Y Chen, K Fan, J Wu, Y Ying - Analytica Chimica Acta, 2017 - Elsevier
An electrochemical method based on non-enzymatic inhibition for the determination of organophosphorus pesticide (OPPs) using pralidoxime chloride (PAM-Cl) as a universal …
Number of citations: 34 www.sciencedirect.com
S Mittra, SS Peshin, SB Lall - Acta Pharmacologica Sinica, 2001 - europepmc.org
Aim To investigate the cholinesterase inhibition and effect of atropine and pralidoxime (PAM) treatment on the survival time in the rat model of aluminium phosphide (AlP) poisoning. …
Number of citations: 63 europepmc.org
S Banerjee, P Chattopadhyay, A Ghosh… - journal of food and drug …, 2014 - Elsevier
The current study evaluated the stability potential of a transdermal patch composed of eserine and pralidoxime chloride for prophylaxis against (±)-anatoxin A poisoning. The drug …
Number of citations: 45 www.sciencedirect.com
D Zhao, J Liu, L Zhang, Y Zhou, Y Zhong… - Inorganic …, 2021 - ACS Publications
… pralidoxime chloride (2-PAM) is very important yet difficult. Because the flexible framework of MIL-88B(Fe) nanoparticles (NPs) can swell in polar solvents, pralidoxime chloride (2-PAM) …
Number of citations: 7 pubs.acs.org
D Jovanović - Archives of toxicology, 1989 - Springer
… the pharmacokinetics of cholinesterase reactivators pralidoxime chloride, obidoxime, HS-6 … Therefore, we comparatively studied the pharmacokinetics of pralidoxime chloride (2-PAM) …
Number of citations: 39 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.